1-Methyl-2-(3-methylpentyl)cyclopropane
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Overview
Description
1-Methyl-2-(3-methylpentyl)cyclopropane is an organic compound with the molecular formula C10H20 It is a cyclopropane derivative characterized by a cyclopropane ring substituted with a methyl group and a 3-methylpentyl group
Preparation Methods
The synthesis of 1-Methyl-2-(3-methylpentyl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst can yield the desired cyclopropane derivative. Industrial production methods may involve the use of more scalable and cost-effective processes, such as the catalytic hydrogenation of suitable precursors under controlled conditions .
Chemical Reactions Analysis
1-Methyl-2-(3-methylpentyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes or other reduced products.
Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives or other substituted products
Scientific Research Applications
1-Methyl-2-(3-methylpentyl)cyclopropane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives. Researchers investigate its behavior under various reaction conditions to understand the mechanisms of cyclopropane ring-opening and other transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its unique structure may offer advantages in drug design and development.
Industry: The compound’s properties make it suitable for use in the synthesis of specialty chemicals, materials, and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-methylpentyl)cyclopropane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various chemical transformations. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
1-Methyl-2-(3-methylpentyl)cyclopropane can be compared with other cyclopropane derivatives, such as:
Cyclopropane: The simplest cyclopropane derivative, used as a reference compound for studying cyclopropane chemistry.
1-Methylcyclopropane: A similar compound with a single methyl group, used to compare the effects of additional substituents on reactivity and stability.
2-Methyl-2-(3-methylpentyl)cyclopropane: A structural isomer with different substitution patterns, providing insights into the influence of substituent position on chemical properties
Properties
CAS No. |
62238-07-7 |
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Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1-methyl-2-(3-methylpentyl)cyclopropane |
InChI |
InChI=1S/C10H20/c1-4-8(2)5-6-10-7-9(10)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
YAIRHJNLKNFVTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC1CC1C |
Origin of Product |
United States |
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